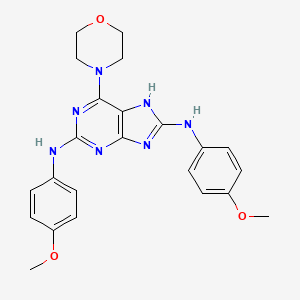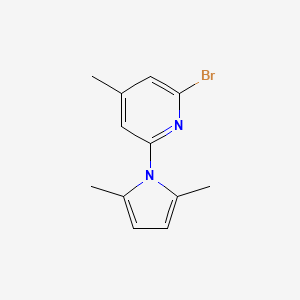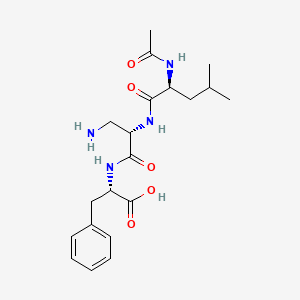![molecular formula C11H20Cl4Si2 B12517411 Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] CAS No. 653603-37-3](/img/structure/B12517411.png)
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] is an organosilicon compound characterized by its unique structure, which includes two dichloro(2-methylbut-2-en-1-yl) groups connected by a methylene bridge. This compound is known for its reactivity and versatility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] can be synthesized through the reaction of silicon tetrachloride with 2-methylbut-2-en-1-yl magnesium bromide, followed by the addition of methylene chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
In an industrial setting, the production of Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] involves the use of large-scale reactors where silicon tetrachloride is reacted with the appropriate Grignard reagent. The reaction mixture is then distilled to purify the product, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Common reagents include alcohols, amines, and thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various organosilicon compounds with different functional groups.
Oxidation: Silanols and siloxanes are the primary products.
Reduction: Reduced silanes with different substituents are formed.
Applications De Recherche Scientifique
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] involves its ability to form stable bonds with various nucleophiles. The silicon-chlorine bonds are highly reactive, allowing for the formation of new silicon-oxygen, silicon-nitrogen, or silicon-sulfur bonds. This reactivity is harnessed in various applications, from material science to biological modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichlorodimethylsilane
- Dichlorodiphenylsilane
- Tetrachlorosilane
Uniqueness
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] is unique due to its methylene bridge, which provides additional flexibility and reactivity compared to other dichlorosilanes. This structural feature allows for more diverse chemical modifications and applications.
Propriétés
Numéro CAS |
653603-37-3 |
|---|---|
Formule moléculaire |
C11H20Cl4Si2 |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
dichloro-[[dichloro(2-methylbut-2-enyl)silyl]methyl]-(2-methylbut-2-enyl)silane |
InChI |
InChI=1S/C11H20Cl4Si2/c1-5-10(3)7-16(12,13)9-17(14,15)8-11(4)6-2/h5-6H,7-9H2,1-4H3 |
Clé InChI |
VWLHBXMVECOBNW-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C[Si](C[Si](CC(=CC)C)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


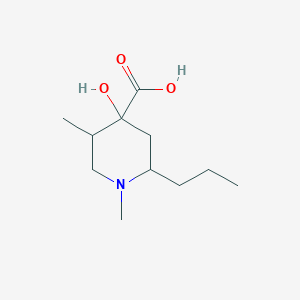

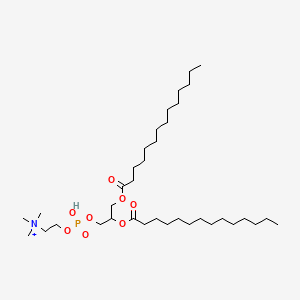
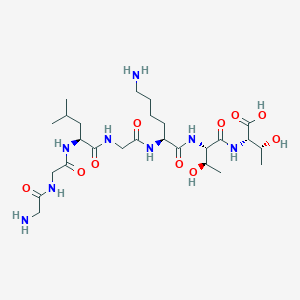

![11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)](/img/structure/B12517352.png)
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12517356.png)
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)

![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)
